molecular formula C8H14N2O B1313187 2,8-Diazaspiro[4.5]decan-3-one CAS No. 561314-57-6

2,8-Diazaspiro[4.5]decan-3-one

Cat. No.: B1313187
CAS No.: 561314-57-6
M. Wt: 154.21 g/mol
InChI Key: ASPBBYVNTMIKLA-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[45]decan-3-one is a chemical compound with the molecular formula C8H14N2O It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic structure

Biochemical Analysis

Biochemical Properties

2,8-Diazaspiro[4.5]decan-3-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent and selective dual TYK2/JAK1 inhibitor, which makes it a promising candidate for the treatment of inflammatory diseases . The compound interacts with enzymes such as TYK2 and JAK1, inhibiting their activity and thereby modulating the signaling pathways they control. This inhibition is crucial for reducing inflammation and other related symptoms in various diseases.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in inflammatory bowel disease models, the compound has shown to regulate the expression of genes associated with inflammation and immune response . Additionally, it affects the formation of Th1, Th2, and Th17 cells, which are critical for immune function. These cellular effects highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of TYK2 and JAK1 enzymes, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that lead to inflammation. The compound’s ability to modulate gene expression further enhances its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates excellent metabolic stability, which is crucial for its sustained activity in biological systems . Studies have shown that it maintains its inhibitory effects on TYK2 and JAK1 over extended periods, making it a reliable candidate for long-term therapeutic applications. Additionally, its stability and degradation profile ensure consistent results in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TYK2 and JAK1 activity without causing significant adverse effects . At higher doses, some toxic effects may be observed, highlighting the importance of optimizing dosage for therapeutic applications. The compound’s efficacy and safety profile in animal models provide valuable insights for its potential clinical use.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolic stability ensures that it remains active in the body for extended periods, allowing for sustained therapeutic effects . Its interactions with metabolic enzymes also influence the levels of various metabolites, contributing to its overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This transport and distribution are crucial for the compound’s localization and accumulation in target tissues, where it exerts its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with its target enzymes . Post-translational modifications and targeting signals ensure that the compound reaches the appropriate subcellular locations, enhancing its efficacy in modulating biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[4.5]decan-3-one typically involves the condensation of appropriate amines with cyclic ketones. One common method involves the reaction of N-benzylpiperidone with thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by the use of a Dean-Stark apparatus to remove water formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols.

Scientific Research Applications

2,8-Diazaspiro[4.5]decan-3-one has several applications in scientific research:

Comparison with Similar Compounds

2,8-Diazaspiro[4.5]decan-3-one can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,8-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-7-5-8(6-10-7)1-3-9-4-2-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPBBYVNTMIKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441703
Record name 2,8-diazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561314-57-6
Record name 2,8-diazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-Diazaspiro[4.5]decan-3-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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